molecular formula C6H12ClNO B105690 2-Chloro-N,N-diethylacetamide CAS No. 2315-36-8

2-Chloro-N,N-diethylacetamide

Cat. No.: B105690
CAS No.: 2315-36-8
M. Wt: 149.62 g/mol
InChI Key: CQQUWTMMFMJEFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Chloro-N,N-diethylacetamide can be synthesized through the reaction of diethylamine with chloroacetyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

ClCH2COCl+(C2H5)2NHClCH2CON(C2H5)2+HCl\text{ClCH}_2\text{COCl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{ClCH}_2\text{CON(C}_2\text{H}_5\text{)}_2 + \text{HCl} ClCH2​COCl+(C2​H5​)2​NH→ClCH2​CON(C2​H5​)2​+HCl

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of efficient mixing and separation techniques .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or potassium alkoxide in an aprotic solvent.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted amides, thiols, or ethers.

    Hydrolysis: N,N-diethylacetamide and hydrochloric acid.

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Chloro-N,N-diethylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness:

2-Chloro-N,N-diethylacetamide is unique due to its specific reactivity and applications in organic synthesis. The presence of ethyl groups provides different steric and electronic properties compared to its similar compounds, making it suitable for specific reactions and applications .

Properties

IUPAC Name

2-chloro-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQUWTMMFMJEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062326
Record name Acetamide, 2-chloro-N,N-diethyl-
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2315-36-8
Record name Chloro-N,N-diethylacetamide
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Record name N,N-Diethyl-2-chloroacetamide
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Record name 2-Chloro-N,N-diethylacetamide
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Record name Acetamide, 2-chloro-N,N-diethyl-
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Record name Acetamide, 2-chloro-N,N-diethyl-
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Record name 2-chloro-N,N-diethylacetamide
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Record name 2-CHLORO-N,N-DIETHYLACETAMIDE
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Synthesis routes and methods I

Procedure details

To a solution of chloroacetic acid (10 g, 0.11 mol) in methylene chloride (530 ml) at 0° C. was added diethylamine HCl (15.3 g, 0.14 mol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (26.4 g, 0.14 mol) and 4-methyl morpholine (29 ml, 0.27 mol). After the reaction stirred 1 hour at 0° C., the reaction was stirred at room temperature for 4 hours. The reaction mixture was then washed with water, 1N hydrochloric acid (until the aqueous phase was colorless) and saturated sodium chloride, dried over anhydrous magnesium sulfate, filtered and concentrated to give the title A compound as a yellow oil (9.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of chloroacetic acid (10 g, 0.11 mol) in methylene chloride (530 mL) at 0° C. was added diethylamine hydrochloric acid (15.3 g, 0.14 mol), 1-(3-dimethylaminopropyl)-3-ethyl carbodiimide hydrochloride (26.4 g, 0.14 mol) and 4-methyl morpholine (29 mL, 0.27 mol). After the reaction stirred one hour at 0° C., the reaction was stirred at room temperature for four hours. The reaction mixture was then washed with water, 1N hydrochloric acid (until the aqueous phase was colorless), and saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to give the title compound as a yellow oil (9.3 g, 58%) which was used directly in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Chloro-N,N-diethylacetamide used in the synthesis of complex molecules?

A: this compound serves as a versatile reagent for introducing N,N-diethylacetamide groups into target molecules. For example, it's utilized in synthesizing spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, a class of compounds exhibiting antifungal activity against Candida albicans []. It's also a key component in synthesizing N,N-Diethyl-7-indolyloxyacetamide [], showcasing its utility in constructing indole-based structures with potential biological relevance.

Q2: How does the introduction of N,N-diethylacetamide fragments affect the fluorescence properties of thiacalixarenes?

A: Studies have demonstrated that incorporating N,N-diethylacetamide fragments at the lower rim of 1,3-disubstituted p-tert-butyl thiacalix[4]arenes leads to enhanced fluorescence intensity []. This suggests that the presence of these fragments influences the electronic environment of the macrocycle, potentially by altering energy levels or promoting radiative decay pathways, ultimately affecting fluorescence emission.

Q3: What factors influence the chemo- and stereoselectivity of reactions involving this compound with thiacalixarenes?

A: Research indicates that both the nature of the base employed and the position of the anthraquinone fragment relative to the amide group within the thiacalixarene molecule play crucial roles in determining the reaction outcome []. For instance, using this compound with a 1-amidoanthraquinone derivative yields tetrasubstituted products, while the 2-amidoanthraquinone derivative leads to trisubstituted macrocycles. This highlights the importance of carefully considering both steric and electronic factors when designing reactions involving these complex molecules.

Q4: Are there any known analytical methods for detecting and quantifying this compound, particularly in pharmaceutical contexts?

A: Yes, a highly sensitive and specific Liquid chromatography coupled with tandem mass spectrometric detection (LC-MS/MS) method has been developed and validated for quantifying 2-Chloro-N,N’-diethylacetamide (CDEA), identified as a genotoxic impurity, in Entacapone drug substances []. This underscores the importance of stringent quality control in pharmaceutical development and manufacturing to ensure product safety.

Q5: What are the implications of identifying 2-Chloro-N,N’-diethylacetamide as a genotoxic impurity in pharmaceuticals like Entacapone?

A: The presence of a genotoxic impurity like CDEA raises concerns due to its potential to cause DNA damage, potentially leading to mutations and increasing cancer risk. Detecting and quantifying such impurities is paramount during drug development []. This finding emphasizes the need for robust analytical methods and strict manufacturing processes to minimize genotoxic impurity levels and safeguard patient health.

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